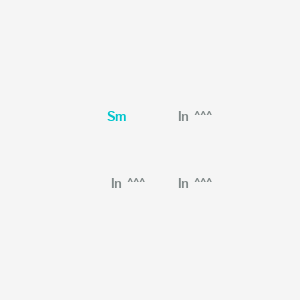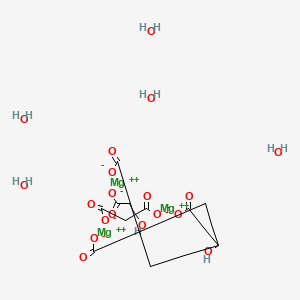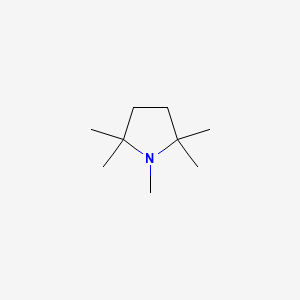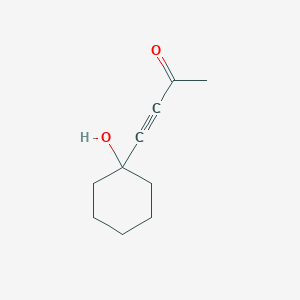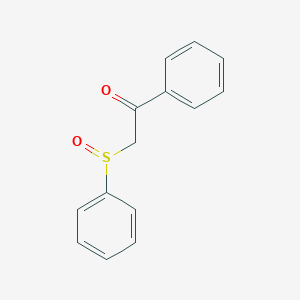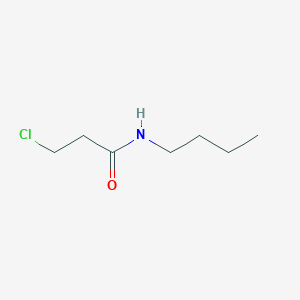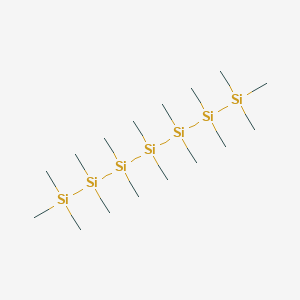
Hexadecamethylheptasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecamethylheptasilane is an organosilicon compound with the molecular formula C16H48Si7. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes seven silicon atoms each bonded to methyl groups, making it highly hydrophobic and chemically stable .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecamethylheptasilane is typically synthesized through the reaction of silanes with alkyl compounds. A common method involves the reaction of alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures . This process requires precise control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled environments. The use of inert gases such as nitrogen or argon is common to prevent unwanted side reactions. The compound is usually stored under these inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Hexadecamethylheptasilane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the silicon-hydrogen bonds to silicon-oxygen bonds.
Reduction: Reduction reactions can be used to modify the silicon-oxygen bonds back to silicon-hydrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various organic halides and acids can be used to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of siloxanes, while substitution reactions can yield a wide range of organosilicon compounds .
Scientific Research Applications
Hexadecamethylheptasilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s hydrophobic nature makes it useful in the study of cell membranes and other biological structures.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Industry: this compound is used in the production of lubricants, coatings, and other materials that require high chemical stability and hydrophobic properties .
Mechanism of Action
The mechanism by which hexadecamethylheptasilane exerts its effects is primarily related to its hydrophobic nature and chemical stability. The compound interacts with various molecular targets through hydrophobic interactions, which can influence the behavior of biological membranes and other structures. Additionally, its stability allows it to act as a protective agent in various applications .
Comparison with Similar Compounds
- Hexamethyldisilane (C6H18Si2)
- Octamethyltrisiloxane (C8H24O2Si3)
- Decamethyltetrasiloxane (C10H30O3Si4)
Comparison: Hexadecamethylheptasilane is unique among these compounds due to its larger number of silicon atoms and higher degree of methylation. This gives it superior hydrophobic properties and chemical stability compared to its smaller counterparts. Additionally, its larger size and more complex structure make it suitable for a wider range of applications .
Properties
CAS No. |
13452-88-5 |
|---|---|
Molecular Formula |
C16H48Si7 |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
bis[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C16H48Si7/c1-17(2,3)19(7,8)21(11,12)23(15,16)22(13,14)20(9,10)18(4,5)6/h1-16H3 |
InChI Key |
VBNQIDRBUQYGCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

